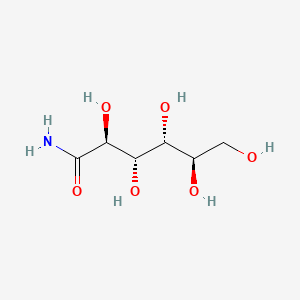
Mannonic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannonic amide, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO6 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Mannonic amide exhibits significant biological activities, making it a candidate for drug development. Key findings include:
- Anticancer Activity : Research indicates that this compound derivatives can inhibit cancer cell proliferation. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Antimicrobial Properties : Mannonic amides have demonstrated antibacterial and antifungal activities. A study highlighted that specific derivatives effectively inhibited the growth of pathogenic bacteria and fungi, indicating their potential use in treating infections .
- Anti-inflammatory Effects : Some this compound compounds have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Mannich Bases : this compound can participate in the Mannich reaction, leading to the formation of β-amino carbonyl compounds. These compounds are crucial intermediates in the synthesis of various pharmaceuticals .
- Functionalization of Drug Candidates : The ability to modify this compound allows for late-stage functionalization of drug molecules, enabling chemists to introduce new functionalities into existing drug candidates. This capability is particularly valuable in pharmaceutical research and development .
Biochemical Studies
In biochemistry, this compound is explored for its metabolic pathways and interactions:
- Metabolic Pathways : Studies have investigated the metabolism of this compound and its derivatives in biological systems. Understanding these pathways is crucial for assessing the pharmacokinetics and bioavailability of these compounds .
- Enzyme Inhibition Studies : this compound derivatives have been evaluated as inhibitors of specific enzymes, such as glycosidases. These studies are essential for developing therapeutic agents targeting enzyme-related diseases .
Data Summary
Case Studies
-
Anticancer Activity Study :
- A derivative of this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans, highlighting their potential as antimicrobial agents.
-
Enzyme Inhibition :
- A specific this compound was identified as a potent inhibitor of a glycosidase enzyme involved in carbohydrate metabolism, suggesting its potential role in managing metabolic disorders.
Propiedades
Número CAS |
27022-42-0 |
|---|---|
Fórmula molecular |
C6H13NO6 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3-,4+,5+/m1/s1 |
Clave InChI |
JCZPMGDSEAFWDY-MBMOQRBOSA-N |
SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)N)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Sinónimos |
mannonic amide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















